2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone

描述

2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone is a useful research compound. Its molecular formula is C9H5BrClF3O and its molecular weight is 301.49 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative that has garnered attention for its potential biological activities. The presence of trifluoromethyl and halogen substituents in the aromatic ring enhances its reactivity and biological profile. This article explores the compound's biological activities, including cytotoxicity, antimicrobial properties, and potential mechanisms of action, supported by relevant research findings and case studies.

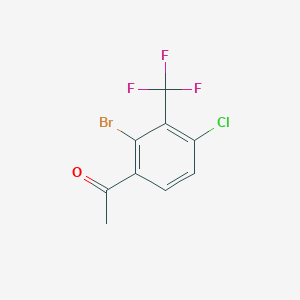

The structural formula for this compound is shown below:

This compound features:

- A trifluoromethyl group which is known to enhance lipophilicity and alter the pharmacokinetic properties.

- Halogen substituents that can influence the compound's interaction with biological targets.

Cytotoxicity

Research indicates that acetophenones, including derivatives like this compound, exhibit varying degrees of cytotoxicity against cancer cell lines. A study demonstrated that related acetophenones showed moderate cytotoxic activities against human ovarian cancer cell lines, with IC50 values ranging from 30.0 µM to 75.7 µM . While specific data for this compound is limited, its structural similarities suggest potential effectiveness in similar assays.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Acetophenone A | 30.0 | A2780 (Ovarian Cancer) |

| Acetophenone B | 75.7 | A2780 (Ovarian Cancer) |

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. Trifluoromethyl-containing compounds have been shown to exhibit activity against various pathogens. For instance, related compounds have demonstrated efficacy against Mycobacterium tuberculosis and fungi such as Candida albicans and Aspergillus fumigatus . While direct studies on this compound are sparse, it is reasonable to hypothesize similar antimicrobial potential based on its chemical structure.

The mechanisms underlying the biological activity of halogenated acetophenones often involve interactions with cellular targets such as enzymes or receptors. For example, some acetophenones act as inhibitors of specific enzymes involved in cancer cell proliferation or microbial metabolism . The trifluoromethyl group may enhance binding affinity through increased hydrophobic interactions or electronic effects that stabilize enzyme-ligand complexes.

Case Studies

- Cytotoxicity Assay : A study evaluated a series of acetophenone derivatives, including halogenated variants, for their cytotoxic effects on cancer cell lines. Results indicated that modifications at the para position significantly influenced potency .

- Antimicrobial Testing : In a comparative study of various trifluoromethyl-containing compounds against fungal strains, several derivatives exhibited promising results, reinforcing the hypothesis that similar structures could yield effective antimicrobial agents .

科学研究应用

Organic Synthesis

2'-Bromo-4'-chloro-3'-(trifluoromethyl)acetophenone serves as a crucial building block in the synthesis of complex organic molecules. The trifluoromethyl group significantly influences the compound's reactivity, allowing it to participate in nucleophilic and electrophilic reactions effectively.

Synthetic Routes :

- Commonly synthesized through bromination and chlorination of acetophenone derivatives.

- A typical method involves using pyridine hydrobromide perbromide at elevated temperatures (around 90°C) with acetic acid as the solvent.

Pharmaceutical Development

The compound exhibits notable biological activity, making it a candidate for drug development. Research has shown that it possesses:

- Anticancer Properties : Demonstrated effectiveness against various cancer cell lines, including breast and colorectal cancers. Studies indicate moderate cytotoxic effects with significant inhibition of cell proliferation (IC50 values).

- Antimicrobial Activity : Exhibits antibacterial and antifungal properties, suggesting potential use in developing new antimicrobial agents.

Agrochemical Applications

This compound is also utilized in the synthesis of agrochemicals. Its chemical structure allows for modifications that enhance the efficacy of pesticides and herbicides.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The results indicated that the compound activated apoptotic pathways by inducing caspase activation, leading to increased cell death in treated cultures.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antibacterial properties of this compound revealed that it effectively inhibited the growth of several pathogenic bacteria. The presence of halogen substituents was found to enhance its interaction with bacterial membranes, increasing its antimicrobial potency.

属性

IUPAC Name |

1-[2-bromo-4-chloro-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClF3O/c1-4(15)5-2-3-6(11)7(8(5)10)9(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTLMJNHUDXBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)Cl)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。